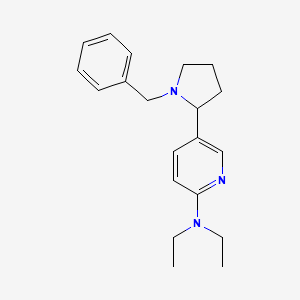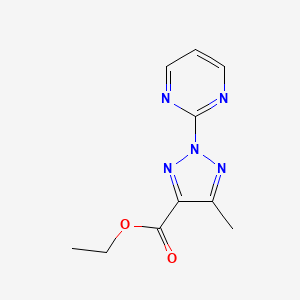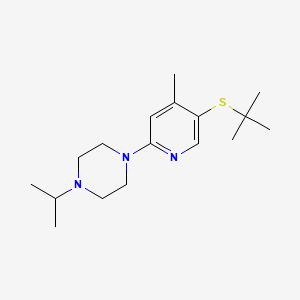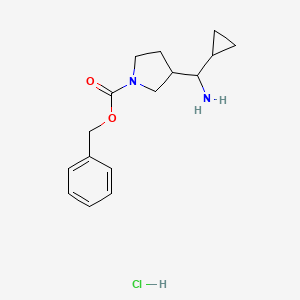
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is a compound that features a benzyloxy group, a methylthiazolyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenated benzoic acid derivative under basic conditions to form the benzyloxy group.
Introduction of the Methylthiazolyl Group:
Final Assembly: The final step involves the coupling of the benzyloxy and methylthiazolyl intermediates under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzyloxy group can play crucial roles in binding to these targets, influencing the compound’s overall biological effect.
類似化合物との比較
Similar Compounds
4-(2-Methylthiazol-4-yl)benzoic acid: Similar structure but lacks the benzyloxy group.
2-(2-Methyl-1,3-thiazol-4-yl)ethanol: Contains a thiazole ring but differs in the functional groups attached.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Similar structure but with different positioning of the thiazole ring.
Uniqueness
2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of both the benzyloxy and methylthiazolyl groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H15NO3S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
5-(2-methyl-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H15NO3S/c1-12-19-16(11-23-12)14-7-8-17(15(9-14)18(20)21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21) |
InChIキー |
HLLZGPFRMPJJCS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)




![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)





